Dorzolamide

説明

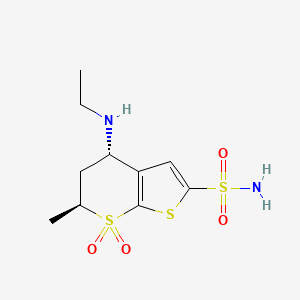

Structure

3D Structure

特性

IUPAC Name |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022960 | |

| Record name | Dorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.99e-01 g/L | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120279-96-1 | |

| Record name | Dorzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 285 °C | |

| Record name | Dorzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Dorzolamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride, marketed under the trade name Trusopt®, is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2][3] Its development marked a significant advancement in ophthalmology, offering a targeted approach to lowering intraocular pressure (IOP) with a favorable side-effect profile compared to systemic carbonic anhydrase inhibitors.[4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

This compound was developed by Merck and was the first carbonic anhydrase inhibitor to be a product of structure-based drug design, receiving its market introduction in 1995.[4] The goal was to create a topically active agent that could circumvent the systemic side effects associated with orally administered carbonic anhydrase inhibitors like acetazolamide.[4] By focusing on the enzyme's active site, researchers were able to design a molecule with high specificity and potency for carbonic anhydrase II (CA-II), the primary isoenzyme found in the ciliary processes of the eye.[2][3][5]

Mechanism of Action

This compound hydrochloride lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye.[1][6] This enzyme is crucial for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate ions is a key step in aqueous humor secretion. By inhibiting this process, this compound reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[1][3][5]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been described in various patents. A common route involves the use of a chiral starting material to ensure the desired stereochemistry of the final product. The following is a representative synthesis scheme and experimental protocol compiled from patent literature.

Synthesis Workflow

Experimental Protocols

The following protocols are adapted from patent literature and represent key steps in the synthesis of this compound hydrochloride.

Step 1: Preparation of the Aminated Intermediate [1]

-

A solution of 4-(R)-hydroxy-5,6-dihydro-6-(S)-methyl-4H-thieno[2,3-b]thiopyran-7,7-dioxide (Formula II) in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to approximately -20°C.

-

Triethylamine is added gradually while maintaining the temperature.

-

A solution of α-toluenesulfonyl chloride in anhydrous THF is then added in portions under an inert atmosphere, maintaining the temperature at -18°C.

-

The reaction mixture is stirred, and the resulting triethylamine hydrochloride salt is filtered off.

-

A solution of ethylamine in THF is added to the filtrate, and the mixture is stirred.

-

The reaction is worked up by adding water and extracting with ethyl acetate.

-

The organic phase is washed, and hydrochloric acid is added to precipitate the hydrochloride salt of the aminated intermediate (Formula IV).

Step 2: Sulfonamide Formation [1]

-

The aminated intermediate (Formula IV) is added in portions to fuming sulfuric acid (20%) cooled to -7°C, with the temperature allowed to rise to 20-25°C.

-

The reaction mixture is stirred for an extended period (e.g., 22 hours) at room temperature.

-

Thionyl chloride is added, and the mixture is heated to 60-65°C and stirred for approximately 24 hours.

-

The reaction mixture is then carefully quenched and worked up to isolate the crude this compound.

Step 3: Purification and Hydrochloride Salt Formation [1][2]

-

The crude this compound is dissolved in a suitable solvent such as water.

-

The pH is adjusted to the basic range (e.g., 8.0-8.5) with aqueous ammonia to form a slurry.

-

The free base is extracted with ethyl acetate.

-

The combined organic phases are concentrated by vacuum distillation.

-

The residue is redissolved in ethyl acetate, and a solution of hydrogen chloride in ethanol is added to precipitate the this compound hydrochloride salt.

-

The slurry is cooled and stirred to ensure complete precipitation.

-

The product is collected by filtration, washed with ethyl acetate, and dried under vacuum.

-

Further purification can be achieved by recrystallization from water.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₄S₃·HCl | [5] |

| Molecular Weight | 360.9 g/mol | [5][7] |

| Melting Point | ~264°C | [5][8] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Solubility | Soluble in water, slightly soluble in methanol and ethanol | [5][8] |

Pharmacological Data

| Parameter | Value | Isoenzyme | Reference |

| IC₅₀ | 0.18 nM | Carbonic Anhydrase II | [9] |

| IC₅₀ | 600 nM | Carbonic Anhydrase I | [9] |

| IC₅₀ | 6.9 nM | Carbonic Anhydrase IV | |

| Ki | 1.9 nM | Carbonic Anhydrase II | |

| Ki | 31 nM | Carbonic Anhydrase IV |

Conclusion

This compound hydrochloride remains a cornerstone in the medical management of glaucoma. Its development through structure-based drug design represents a triumph of modern medicinal chemistry. The synthetic routes, while complex, are well-established and allow for the production of this critical medication. This guide has provided a comprehensive overview of the discovery, mechanism, and synthesis of this compound hydrochloride, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20060155132A1 - Method of making this compound hydrochloride - Google Patents [patents.google.com]

- 3. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 4. jopcr.com [jopcr.com]

- 5. Stereoselective Solvolysis in the Synthesis of this compound Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key intermediate of this compound hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111233887A - Synthesis process of this compound hydrochloride intermediate - Google Patents [patents.google.com]

- 8. US8263787B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Pharmacological profile of Dorzolamide as a carbonic anhydrase inhibitor

An In-Depth Technical Guide to the Pharmacological Profile of Dorzolamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2][3][4] As a sulfonamide derivative, it selectively inhibits carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[1][3][5][6] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and lowering IOP.[7][8][9] Unlike its oral predecessors, topical this compound offers a favorable safety profile, minimizing systemic side effects such as acid-base and electrolyte disturbances.[1][2][5] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[1][5][8]

1.1 Role of Carbonic Anhydrase in Aqueous Humor Formation

The enzyme carbonic anhydrase is prevalent in many tissues, including the ciliary processes of the eye.[3] It catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).[8][10] In the ciliary epithelium, the production of bicarbonate is a critical step in aqueous humor secretion.[8][11] The subsequent transport of bicarbonate, sodium, and other ions into the posterior chamber of the eye creates an osmotic gradient that drives the movement of water, thereby forming aqueous humor.[1][8][9]

1.2 Inhibition by this compound

By binding to the active site of CA-II, this compound blocks the conversion of CO₂ and water into bicarbonate ions.[8] This disruption slows the rate of bicarbonate formation, leading to a reduction in sodium and fluid transport across the ciliary epithelium.[1] The ultimate result is a decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.[1][3][9] this compound's efficacy is achieved without causing significant systemic effects associated with oral carbonic anhydrase inhibitors.[1][2]

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacodynamic Profile

This compound exhibits high selectivity for the target enzyme, resulting in a potent ocular hypotensive effect.

2.1 Enzyme Inhibition and Selectivity

This compound is a highly potent inhibitor of human CA-II, with significantly weaker activity against CA-I.[5][6] This selectivity contributes to its favorable safety profile, as CA-I is more prevalent in red blood cells. The metabolite of this compound, N-desethylthis compound, is less potent against CA-II but also inhibits CA-I.[1][3][9]

| Parameter | Carbonic Anhydrase I (CA-I) | Carbonic Anhydrase II (CA-II) | Carbonic Anhydrase IV (CA-IV) |

| IC₅₀ Value | 600 nM[5][6] | 0.18 nM[5][6] | 6.9 nM[6] |

| Affinity Ratio (CA-I/CA-II) | ~3333-fold lower than for CA-II | ~4000-fold higher than for CA-I[1] | - |

Table 1: In Vitro Inhibitory Activity of this compound Against Human Carbonic Anhydrase Isoenzymes.

2.2 Ocular Effects

Topical administration of this compound reduces IOP by decreasing aqueous humor inflow.[6] The onset of action occurs within 2 hours, with the peak ocular hypotensive effect observed at approximately 2-3 hours post-administration.[1][7] The pressure-lowering effect is sustained for 8-12 hours.[7][12] Studies have shown that this compound reduces aqueous humor flow during both day and night, though its effect is less pronounced than that of systemic acetazolamide.[13][14][15]

Pharmacokinetic Profile

This compound's pharmacokinetic properties are characterized by effective ocular penetration and a long systemic half-life due to its accumulation in red blood cells.

3.1 Absorption and Distribution

Following topical instillation, this compound penetrates the cornea and stroma to reach the ciliary body.[1][16][17] It then enters the systemic circulation, where it binds extensively and selectively to CA-II within red blood cells (RBCs).[3][16][17] This binding leads to an accumulation of the drug in RBCs during chronic dosing, while plasma concentrations remain very low (generally below the 15 nM limit of quantitation).[3][18] Plasma protein binding is moderate, at approximately 33%.[1][3][9]

3.2 Metabolism and Excretion

This compound is slowly metabolized by cytochrome P450 enzymes to a single active metabolite, N-desethylthis compound.[1][16][17] This metabolite also accumulates in RBCs, where it primarily binds to CA-I.[3] Both the parent drug and its metabolite are primarily excreted unchanged in the urine.[3] Due to the strong binding to CA in RBCs, this compound has a very long elimination half-life of over 4 months.[9][12][16]

| Parameter | Value / Description |

| Route of Administration | Topical Ophthalmic[16] |

| Systemic Absorption | Reaches systemic circulation after topical application[3][18] |

| Distribution | Accumulates in red blood cells (RBCs) due to binding to CA-II[1][3][18] |

| Plasma Protein Binding | Approximately 33%[1][3] |

| Metabolism | Slowly metabolized to a single N-desethyl metabolite[1][3][16] |

| Elimination | Primarily excreted unchanged in the urine; metabolite also excreted in urine[3] |

| Half-Life | Approximately 4 months (elimination from RBCs)[9][12][16] |

Table 2: Summary of Pharmacokinetic Parameters for this compound.

Clinical Efficacy and Safety

Clinical trials have established this compound as an effective and well-tolerated agent for lowering IOP.

4.1 Efficacy Data

Administered three times daily as a 2% solution, this compound effectively lowers IOP in patients with open-angle glaucoma or ocular hypertension.[2][3][5]

| Study Type / Comparison | IOP Reduction Results |

| Monotherapy (vs. Baseline) | Mean reduction of 4.0 to 6.0 mm Hg at peak (2 hours) and 3.0 to 4.5 mm Hg at trough (8 hours).[2] |

| Monotherapy (vs. Placebo) | 13.3% reduction at trough and 18.4% reduction at peak after 4 weeks.[19] |

| Monotherapy (vs. Timolol 0.5%) | Slightly inferior efficacy compared to timolol 0.5% twice daily.[2] |

| Adjunctive Therapy (with Timolol) | As effective as pilocarpine 2% four times daily as adjunctive therapy.[2] Reduces aqueous humor flow by an additional 24% when added to timolol.[20] |

| Pediatric Use (<6 years) | Mean IOP reduction of 7.1 to 7.3 mm Hg (-20.6% to -23.3%) after 12 weeks.[21] |

Table 3: Summary of Clinical Efficacy Data for this compound 2%.

4.2 Safety and Tolerability

The most common adverse effects associated with this compound are local and generally mild. These include a bitter taste (due to nasolacrimal drainage) and transient ocular burning or stinging upon instillation.[2][12][22] Unlike oral CA inhibitors, this compound does not typically cause systemic metabolic acidosis or electrolyte disturbances.[1][2] As a sulfonamide, it is contraindicated in patients with a known hypersensitivity to sulfonamides.[7][12]

Experimental Protocols

5.1 In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound is typically determined using an assay that measures the esterase activity of carbonic anhydrase.

Objective: To determine the IC₅₀ value of an inhibitor against purified carbonic anhydrase isoenzymes.

Principle: The assay utilizes the esterase activity of CA on a substrate (e.g., p-nitrophenyl acetate), which releases a colored product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Methodology:

-

Reagent Preparation: Prepare assay buffer, dilution buffer, purified CA enzyme stock (e.g., human CA-I or CA-II), substrate solution, and a range of inhibitor concentrations.

-

Assay Setup: In a 96-well plate, add assay buffer to wells designated for samples, positive controls (enzyme only), and background controls (no enzyme).

-

Inhibitor Addition: Add varying concentrations of this compound to the sample wells. Add an equivalent volume of buffer to control wells.

-

Enzyme Addition: Add a standardized amount of purified CA enzyme to the sample and positive control wells. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow inhibitor binding.

-

Reaction Initiation: Add the CA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode over a period of time (e.g., 60 minutes) at room temperature.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. The percent inhibition for each this compound concentration is calculated relative to the positive control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for an in vitro carbonic anhydrase inhibition assay.

5.2 In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

Animal models are essential for evaluating the ocular hypotensive effects of new drug candidates.

Objective: To assess the efficacy and duration of action of topically administered this compound in reducing IOP in an animal model.

Model: Normotensive or ocular hypertensive New Zealand white rabbits. Ocular hypertension can be induced by various methods, such as water loading or injection of hypertonic saline into the vitreous.

Methodology:

-

Animal Acclimatization: House animals under standard conditions and acclimatize them to handling and IOP measurement procedures.

-

Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen). Multiple readings are taken and averaged.

-

Drug Administration: Randomly assign animals to treatment groups (e.g., vehicle control, this compound 2% solution). Administer a single, fixed-volume drop (e.g., 50 µL) of the test article into the conjunctival sac of one eye. The contralateral eye can serve as a control.

-

Post-Dose IOP Measurement: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

-

Data Analysis: Calculate the mean IOP and the change from baseline for each treatment group at each time point. The statistical significance of the IOP reduction compared to the vehicle control group is determined using appropriate statistical tests (e.g., ANOVA, t-test). The peak IOP reduction and duration of action are determined from the resulting time-course data.

Figure 3: Experimental workflow for an in vivo IOP study in rabbits.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. [Pharmacological profiles of the potent carbonic anhydrase inhibitor this compound hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preclinical pharmacology of this compound hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. primarycarenotebook.com [primarycarenotebook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The effect of this compound on aqueous humor dynamics in normal human subjects during sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aqueous humor flow in human eyes treated with this compound and different doses of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of brinzolamide and this compound on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pi.bausch.com [pi.bausch.com]

- 19. Four-week safety and efficacy study of this compound, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Additive effect of this compound on aqueous humor flow in patients receiving long-term treatment with timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound May Be Effective, Well Tolerated for Pediatric Glaucoma [medscape.com]

- 22. Efficacy and safety of brimonidine and this compound for intraocular pressure lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Dorzolamide's Selectivity for Carbonic Anhydrase Isoenzyme II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dorzolamide's selective inhibition of carbonic anhydrase isoenzyme II (CA-II), a critical mechanism for the therapeutic management of glaucoma. This compound is a potent, topically active carbonic anhydrase inhibitor that effectively reduces intraocular pressure by decreasing the production of aqueous humor.[1][2][3] Its efficacy is rooted in its high affinity and selectivity for CA-II over other isoenzymes, minimizing systemic side effects.[3]

Quantitative Analysis of this compound's Inhibition Profile

The selectivity of this compound for CA-II is demonstrated by its significantly lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this isoenzyme compared to others, particularly the abundant CA-I. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoenzymes

| Isoenzyme | Inhibition Constant (Ki) | IC50 | Reference |

| Human CA-I | - | 600 nM | [4] |

| Human CA-II | 8 nM | 0.18 nM | [1][4] |

| Human CA-IV | - | 6.9 nM | [4] |

Table 2: Binding Affinity of this compound in Human Erythrocytes

| Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Corresponding Isoenzyme | Reference |

| High Affinity | 0.0011 µM | 16.1 µM | CA-II | [5] |

| Low Affinity | 2.8 µM | 117.1 µM | CA-I | [5] |

Mechanism of Action in the Ciliary Body

This compound's therapeutic effect is localized to the ciliary processes of the eye, the site of aqueous humor production.[6] Within the ciliary epithelium, carbonic anhydrase II catalyzes the hydration of carbon dioxide to form bicarbonate ions.[7] This process is fundamental to the secretion of aqueous humor. By selectively inhibiting CA-II, this compound reduces the availability of bicarbonate, thereby decreasing the rate of aqueous humor formation and lowering intraocular pressure.[8][9]

Caption: Mechanism of this compound in reducing aqueous humor secretion.

Experimental Protocols for Determining Inhibitor Selectivity

The quantitative assessment of this compound's binding and inhibitory action relies on a variety of established experimental protocols. These methods allow for the precise determination of inhibition constants and binding affinities.

Stopped-Flow CO₂ Hydration Assay

This is a primary enzymatic assay used to measure the catalytic activity of carbonic anhydrase and its inhibition.[10]

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.[11] An inhibitor's presence will slow this reaction.

-

Methodology:

-

A solution of purified carbonic anhydrase isoenzyme is mixed with a pH indicator in a buffered solution.

-

This enzyme solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to proton production.

-

The initial rate of the reaction is calculated.

-

The experiment is repeated with varying concentrations of the inhibitor (this compound) to determine the concentration that inhibits 50% of the enzyme's activity (IC50) or to calculate the inhibition constant (Ki).

-

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Fluorescence-Based Indicator Displacement Assay

This high-throughput method provides quantitative insight into the binding of inhibitors to carbonic anhydrase.[12]

-

Principle: A fluorescent indicator dye is designed to bind to the active site of carbonic anhydrase, which quenches its fluorescence. When a competitive inhibitor like this compound is added, it displaces the indicator, leading to a recovery of fluorescence. The degree of recovery is proportional to the inhibitor's binding affinity.[12]

-

Methodology:

-

A solution of carbonic anhydrase is treated with a fluorescent indicator, causing fluorescence quenching.

-

The inhibitor (this compound) is titrated into the enzyme-indicator complex.

-

Fluorescence intensity is measured after each addition of the inhibitor.

-

The resulting data is used to construct a binding isotherm, from which the binding affinity constant for the inhibitor can be calculated.[12]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10]

-

Principle: ITC measures the heat released or absorbed when an inhibitor binds to its target enzyme. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Methodology:

-

The carbonic anhydrase enzyme is placed in the sample cell of the calorimeter.

-

The inhibitor (this compound) is loaded into an injection syringe.

-

Small aliquots of the inhibitor are injected into the enzyme solution.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[10]

-

Binding Selectivity Profile

The high selectivity of this compound for CA-II over other isoforms, particularly CA-I, is a key determinant of its favorable therapeutic profile. This selectivity ensures that the drug's action is concentrated on the target enzyme responsible for aqueous humor production, while minimizing interactions with other carbonic anhydrases that are abundant systemically, such as in red blood cells.

Caption: this compound's binding affinity and selectivity profile.

References

- 1. Ocular absorption, blood levels, and excretion of this compound, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular absorption, blood levels, and excretion of this compound, a topically active carbonic anhydrase inhibitor. | BioGRID [thebiogrid.org]

- 3. This compound: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical pharmacology of this compound hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of this compound and its metabolite, N-deethylated this compound, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. A Comparison of the Long-Term Effects of this compound 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Carbonic Anhydrase Activity Assay [protocols.io]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

The Therapeutic Potential of Dorzolamide in Glaucoma: An In-depth Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide, a potent topical carbonic anhydrase inhibitor, represents a cornerstone in the medical management of glaucoma. By specifically targeting carbonic anhydrase II in the ciliary body, it effectively reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), the primary modifiable risk factor in glaucoma management. This technical guide provides a comprehensive review of this compound's therapeutic potential, detailing its mechanism of action, clinical efficacy, and safety profile. It includes a synthesis of quantitative data from key clinical trials, detailed experimental protocols for preclinical and clinical evaluation, and visual representations of its biochemical pathway and developmental workflow to support further research and drug development in this critical area.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible visual field defects.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[2] Consequently, the primary goal of glaucoma therapy is to lower IOP to a target level that prevents further optic nerve damage.[3] this compound hydrochloride, a sulfonamide derivative, was the first topical carbonic anhydrase inhibitor (CAI) developed, offering a significant advancement over systemic CAIs, which were associated with numerous side effects.[4] Administered as a 2% ophthalmic solution, this compound effectively reduces IOP by decreasing aqueous humor production.[2][5] This document serves as a technical resource, consolidating the core scientific and clinical data on this compound for researchers and professionals in the field.

Mechanism of Action

This compound's therapeutic effect is rooted in its potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[6]

2.1. The Role of Carbonic Anhydrase in Aqueous Humor Production

The ciliary processes of the eye are responsible for producing aqueous humor, the clear fluid that fills the anterior and posterior chambers.[7] The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO₃⁻) ions into the posterior chamber, which in turn drives the osmotic movement of water.[7][8] The enzyme carbonic anhydrase, particularly the highly active CA-II isoform found in the cytoplasm of ciliary epithelial cells, catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate and hydrogen ions.[6][7]

2.2. This compound's Inhibitory Action

This compound penetrates the cornea and sclera to reach the ciliary body.[9] Within the ciliary epithelium, it binds to the zinc ion in the active site of CA-II, blocking the enzyme's catalytic activity.[10][11] This inhibition reduces the rate of bicarbonate formation, leading to decreased sodium and fluid transport into the posterior chamber.[6] The ultimate result is a suppression of aqueous humor secretion and a corresponding reduction in intraocular pressure.[7] this compound exhibits a high affinity for CA-II, being approximately 4000-fold more selective for CA-II than for CA-I.[6]

Figure 1: Signaling pathway of this compound in reducing aqueous humor formation.

Clinical Efficacy

The clinical utility of this compound has been established in numerous trials, both as a monotherapy and as an adjunctive agent. It is typically administered as a 2% ophthalmic solution three times daily (TID) when used alone, or twice daily (BID) when used in combination with a beta-blocker.[5][8]

3.1. Monotherapy

Clinical trials have consistently demonstrated that this compound 2% administered TID effectively lowers IOP in patients with open-angle glaucoma or ocular hypertension. The mean peak IOP reduction (at 2 hours post-dose) is approximately 4 to 6 mm Hg, with a trough reduction (at 8 hours post-dose) of 3 to 4.5 mm Hg.[5]

3.2. Combination Therapy

This compound exhibits an additive effect when used with other classes of glaucoma medications, particularly topical beta-blockers like timolol.[12] The fixed combination of this compound 2% and timolol 0.5% is a widely used therapy that simplifies the treatment regimen and can enhance patient compliance.[1][12] This combination has been shown to be superior to monotherapy with either component alone.[12]

3.3. Comparative Efficacy Data

The following tables summarize quantitative data from key comparative clinical studies.

Table 1: this compound Monotherapy vs. Other Agents

| Study Reference | Treatment Arms | Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Key Findings |

|---|---|---|---|---|---|

| Comparative Study[5] | This compound 2% TID vs. Betaxolol 0.5% BID vs. Timolol 0.5% BID | 1 Year | ~25-26 | This compound: ~3.5-5.0Betaxolol: ~3.5-5.0Timolol: ~4.5-6.5 | Efficacy of this compound was similar to betaxolol but slightly less than timolol. |

| Crossover Comparison[13] | this compound 2% TID vs. Brimonidine 0.2% TID | 6 Weeks (x2) | ~24.5 | this compound: 3.0Brimonidine: 3.0 | this compound and brimonidine produced equivalent IOP-lowering efficacy. |

Table 2: this compound as Adjunctive Therapy and in Fixed Combination

| Study Reference | Treatment Regimen | Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Key Findings |

|---|---|---|---|---|---|

| Adjunctive Therapy Trial[9] | This compound 2% TID + Timolol 0.5% BID | 1 Year | >21 (on monotherapy) | 34% (peak), 28% (trough) | This compound provides a clinically significant additive IOP-lowering effect to timolol. |

| Fixed Combination Trial[12] | This compound 2%/Timolol 0.5% BID vs. Concomitant this compound BID + Timolol BID | 90 Days | Not specified | This compound/Timolol FC: 4.2Concomitant: 4.2 | The fixed combination is as effective as the concomitant administration of the individual components. |

| Normal-Tension Glaucoma[14] | this compound 2%/Timolol 0.5% FC BID | 12 Weeks | 15.6 | 23.7% (peak), 20.5% (trough) | The fixed combination is safe and effective in lowering IOP in patients with normal-tension glaucoma. |

Safety and Tolerability

A major advantage of topical this compound is its favorable safety profile compared to oral CAIs. It does not typically cause the systemic side effects like metabolic acidosis, electrolyte disturbances, or paresthesia associated with its oral counterparts.[4][5]

The most common adverse effects are local and transient, including:

-

Ocular stinging or burning upon instillation[5]

-

Bitter taste[5]

-

Superficial punctate keratitis

-

Allergic reactions (e.g., conjunctivitis)[5]

This compound is a sulfonamide and should be used with caution in patients with a known hypersensitivity to this class of drugs.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other topical CAIs.

5.1. Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available CA inhibitor screening kits and is designed to quantify the inhibitory activity of a compound against CA-II.[15][16]

-

Principle: The assay utilizes the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenol), which can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

-

Materials:

-

Recombinant human Carbonic Anhydrase II (CA-II)

-

CA Assay Buffer (e.g., 20 mM Tris, pH 8.3)

-

CA Substrate (e.g., 4-nitrophenyl acetate in acetonitrile)

-

This compound hydrochloride (or other test inhibitors)

-

Acetazolamide (as a positive control inhibitor)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 405 nm

-

-

Procedure:

-

Reagent Preparation: Prepare a working solution of CA-II in CA Assay Buffer. Prepare serial dilutions of this compound, the test compound, and acetazolamide in the preferred solvent (e.g., DMSO), ensuring the final solvent concentration in the well is low (<1%) to avoid affecting enzyme activity.

-

Assay Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:

-

Enzyme Control (EC): 85 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL solvent.

-

Inhibitor Control (IC): 80 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL Acetazolamide.

-

Sample (S): 80 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL test inhibitor.

-

Solvent Control (SC): 85 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL solvent (to test for solvent effects).

-

Background Control (BC): 85 µL Assay Buffer + 10 µL test inhibitor (or solvent) + 5 µL substrate (added in step 4).

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 5 µL of CA Substrate to all wells except the Background Control (where it was already added). Mix immediately.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (slope; ΔAbs/Δt) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

5.2. Protocol 2: Measurement of Aqueous Humor Flow in Rabbits (Fluorophotometry)

This protocol describes a standard method for assessing the effect of topical ophthalmic drugs on aqueous humor dynamics in an animal model.[7][17][18]

-

Principle: A fluorescent dye (sodium fluorescein) is applied topically to the eye. The rate at which the dye concentration in the anterior chamber and cornea decreases over time is measured. This clearance rate is used to calculate the rate of aqueous humor flow.

-

Materials:

-

New Zealand White rabbits (2-4 kg)

-

Topical proparacaine HCl 0.5% (anesthetic)

-

Sodium fluorescein 10% ophthalmic solution

-

Slit-lamp fluorophotometer (e.g., OcuMetrics Fluorotron Master)

-

This compound 2% ophthalmic solution (or test formulation)

-

Saline solution for irrigation

-

-

Procedure:

-

Animal Preparation: Acclimate rabbits to restraint procedures. Ensure animals are healthy and free of ocular abnormalities.

-

Fluorescein Instillation (Day 0): Approximately 12-17 hours before the measurement, instill 2 drops of 10% sodium fluorescein into the conjunctival cul-de-sac of each eye at 5-minute intervals. This allows the dye to create a depot in the corneal stroma.

-

Baseline Measurement (Day 1):

-

Gently restrain the unsedated rabbit.

-

Apply one drop of topical proparacaine to anesthetize the cornea.

-

Position the rabbit at the fluorophotometer.

-

Perform a series of scans of the anterior chamber and cornea to measure the fluorescence intensity.

-

Repeat scans at regular intervals (e.g., every 45-60 minutes) for a period of 3-4 hours to establish a baseline clearance rate.

-

-

Drug Administration: After the baseline measurement period, instill one drop (e.g., 50 µL) of the test article (this compound 2%) or vehicle control into one eye. The contralateral eye can serve as a control.

-

Post-Treatment Measurement:

-

Continue to perform fluorophotometric scans at the same regular intervals for another 3-4 hours.

-

-

Data Analysis:

-

The fluorophotometer software calculates the mass of fluorescein in the anterior chamber and cornea at each time point.

-

The rate of aqueous humor flow (F) is calculated based on the rate of loss of fluorescein from the anterior chamber and cornea, using established formulas (e.g., Brubaker's method).

-

Compare the flow rate before and after drug administration, and between the treated and control eyes, to determine the effect of the test article. Statistical analysis (e.g., paired t-test) is used to assess significance.

-

-

Developmental and Experimental Workflows

The development of a topical glaucoma agent like this compound follows a structured pipeline from preclinical discovery to clinical validation.

6.1. Preclinical Development Workflow

The preclinical phase aims to identify promising candidates and evaluate their safety and efficacy in non-human models before proceeding to human trials.

Figure 2: Preclinical development workflow for a topical carbonic anhydrase inhibitor.

6.2. Clinical Trial Workflow (Phase III Example)

Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of a drug in a large patient population, providing the basis for regulatory approval.[2][19]

Figure 3: Logical workflow for a typical Phase III glaucoma clinical trial.

Conclusion and Future Directions

This compound remains a vital tool in the armamentarium against glaucoma. Its well-characterized mechanism of action, proven IOP-lowering efficacy, and favorable safety profile make it a reliable choice for monotherapy and a valuable component of combination therapies. Future research may focus on novel drug delivery systems to enhance its bioavailability and reduce dosing frequency, further improving patient adherence and long-term outcomes. Additionally, exploring the potential neuroprotective effects of carbonic anhydrase inhibitors, independent of IOP reduction, is an emerging area of investigation that could broaden the therapeutic scope of molecules like this compound. The methodologies and data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. abcam.com [abcam.com]

- 2. Glaucoma Clinical Trials | Glaucoma Physician [glaucomaphysician.net]

- 3. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. altasciences.com [altasciences.com]

- 5. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye [pubmed.ncbi.nlm.nih.gov]

- 6. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. reviewofophthalmology.com [reviewofophthalmology.com]

- 9. Ocular absorption, blood levels, and excretion of this compound, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. Binding of this compound and its metabolite, N-deethylated this compound, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ophthalmic Drugs: Preclinical Pharmacokinetic (PK) Profiles and Research Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. iris-pharma.com [iris-pharma.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Aqueous Humor Dynamics during the Day and Night in Juvenile and Adult Rabbits | IOVS | ARVO Journals [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Long-Term Effects of Dorzolamide on Ocular Hemodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of the topical carbonic anhydrase inhibitor, dorzolamide, on ocular hemodynamics. Drawing from key clinical studies, this document summarizes quantitative data, details experimental methodologies, and visualizes complex biological and procedural information to support further research and development in ophthalmology.

Quantitative Data Summary

The long-term administration of this compound has been shown to have a significant impact on various ocular hemodynamic parameters. The following tables summarize the key quantitative findings from a pivotal 5-year prospective, randomized, evaluator-masked study comparing this compound 2% and brinzolamide 1%, each added to timolol 0.5%, in patients with primary open-angle glaucoma (POAG).[1][2]

Table 1: Changes in Retrobulbar Hemodynamics with this compound (5-Year Follow-Up) [1][2]

| Hemodynamic Parameter | Vessel | Baseline (Mean ± SD) | 60 Months (Mean ± SD) | Absolute Change (95% CI) | P-value |

| End-Diastolic Velocity (EDV) | Ophthalmic Artery (OA) | - | - | +1.22 cm/s (0.90 to 1.56) | < 0.001 |

| Resistivity Index (RI) | Ophthalmic Artery (OA) | 0.74 ± 0.02 | 0.70 ± 0.02 | -0.04 (-0.05 to -0.03) | < 0.001 |

| Resistivity Index (RI) | Central Retinal Artery (CRA) | 0.66 ± 0.02 | 0.62 ± 0.02 | -0.04 | < 0.001 |

| Resistivity Index (RI) | Short Posterior Ciliary Arteries (SPCA) | 0.66 ± 0.02 | 0.62 ± 0.02 | -0.04 | < 0.001 |

Table 2: Comparative Changes in Intraocular Pressure (IOP) (5-Year Follow-Up) [1][2]

| Treatment Group | Baseline IOP (Mean ± SD) | IOP Change at 60 Months (95% CI) |

| This compound 2% + Timolol 0.5% | 22.8 ± 1.2 mmHg | -4.3 mmHg (-4.5 to -4.2) |

| Brinzolamide 1% + Timolol 0.5% | 22.7 ± 1.2 mmHg | -4.3 mmHg (-4.4 to -4.2) |

In contrast to this compound, brinzolamide did not produce statistically significant changes in retrobulbar hemodynamic parameters at the 60-month follow-up.[1][2]

Experimental Protocols

The data presented above were derived from a robust clinical trial with a well-defined methodology. Understanding this protocol is crucial for interpreting the results and for designing future studies.

Study Design: A 60-Month Comparative Trial[1][2]

A 60-month, prospective, randomized, evaluator-masked study was conducted to compare the long-term effects of this compound 2% and brinzolamide 1% on retrobulbar hemodynamics and intraocular pressure when added to timolol 0.5% in patients with primary open-angle glaucoma.

Patient Population

A total of 146 patients with primary open-angle glaucoma (POAG) were enrolled.[1] Key inclusion criteria included having POAG and requiring additional IOP-lowering medication despite treatment with timolol 0.5%. Patients were randomized into two treatment groups: this compound/timolol (DT) and brinzolamide/timolol (BT).[2]

Treatment Regimen

Patients in the this compound group received this compound 2% twice daily, in addition to their ongoing timolol 0.5% therapy.[1][2] The control group received brinzolamide 1% twice daily, also added to timolol 0.5%.[1][2]

Measurement of Ocular Hemodynamics

Retrobulbar hemodynamic parameters were measured using Color Doppler Imaging (CDI) .[1] This non-invasive technique assesses blood flow velocity and vascular resistance in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA).[1] Measurements were taken at baseline and every 6 months for the 60-month duration of the study.[1]

Measurement of Intraocular Pressure

Intraocular pressure (IOP) was measured at the same intervals as the hemodynamic assessments.[1]

Visualized Signaling Pathways and Workflows

To further elucidate the mechanisms and methodologies, the following diagrams are provided in DOT language.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of carbonic anhydrase, which leads to a reduction in aqueous humor production and consequently lowers intraocular pressure.[3][4][5] Its effects on ocular hemodynamics are thought to be secondary, potentially mediated by local changes in pH or CO2 levels, leading to vasodilation.[6]

Caption: Mechanism of this compound on IOP and Ocular Blood Flow.

Experimental Workflow of the 5-Year Clinical Trial

The following diagram outlines the key steps in the long-term clinical trial assessing the effects of this compound on ocular hemodynamics.[1][2]

Caption: Workflow of a 5-Year Comparative Ocular Hemodynamics Study.

Conclusion

Long-term treatment with this compound 2%, when added to timolol 0.5%, demonstrates a significant and sustained improvement in retrobulbar blood flow in patients with primary open-angle glaucoma.[1][2] This is evidenced by an increase in end-diastolic velocity and a reduction in the resistivity index in the ophthalmic, central retinal, and short posterior ciliary arteries.[1][2] These hemodynamic benefits are observed alongside a significant reduction in intraocular pressure, which is comparable to that achieved with brinzolamide.[1][2] The vasodilatory effects of this compound may offer an additional therapeutic advantage in the management of glaucoma, a condition where vascular factors are increasingly recognized as playing a pathogenic role. Further research is warranted to fully elucidate the clinical implications of these long-term hemodynamic improvements on visual field preservation and optic nerve health.

References

- 1. A comparison of the long-term effects of this compound 2% and brinzolamide 1%, each added to timolol 0.5%, on retrobulbar hemodynamics and intraocular pressure in open-angle glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparison of the Long-Term Effects of this compound 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Clinical pharmacokinetics of topical Dorzolamide administration

An In-depth Technical Guide on the Clinical Pharmacokinetics of Topical Dorzolamide Administration

Introduction

This compound is a non-bacteriostatic sulfonamide derivative and a potent, second-generation carbonic anhydrase inhibitor (CAI) administered topically to the eye.[1][2] It is a primary therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][3] By selectively inhibiting carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye, this compound effectively decreases the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.[1][2][4] Unlike its oral CAI predecessors, topically administered this compound offers a favorable safety profile, minimizing the systemic side effects commonly associated with this drug class, such as metabolic acidosis and electrolyte disturbances.[1][3] This guide provides a comprehensive overview of the clinical pharmacokinetics of topical this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and process visualizations.

Mechanism of Action

The primary therapeutic effect of this compound is the reduction of intraocular pressure. This is achieved through the specific inhibition of carbonic anhydrase II (CA-II) located in the ciliary body epithelium.[5][6]

-

Aqueous Humor Production: The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO₃⁻) ions into the posterior chamber by the ciliary processes.[4] This process is catalyzed by carbonic anhydrase, which facilitates the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into hydrogen (H⁺) and bicarbonate ions.[1][5]

-

Enzyme Inhibition: this compound exhibits a high affinity for CA-II, binding to the enzyme and blocking its catalytic activity.[1] This inhibition slows the rate of bicarbonate ion formation.[7]

-

Reduced Fluid Transport: The reduction in available bicarbonate ions subsequently decreases sodium and fluid transport into the posterior chamber.[1][7]

-

Lowered IOP: The overall result is a significant decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.[1][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glaucoma - Wikipedia [en.wikipedia.org]

- 3. This compound: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Systemic Journey of Ophthalmic Dorzolamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systemic absorption of ophthalmic dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension. While administered topically to the eye, a portion of the dose invariably reaches systemic circulation, leading to a unique pharmacokinetic and pharmacodynamic profile. This document delves into the quantitative aspects of this absorption, details the experimental protocols used to elucidate these parameters, and visualizes the key pathways and processes involved.

Quantitative Pharmacokinetics of Systemically Absorbed this compound

Following topical ocular administration, this compound is absorbed and distributes systemically, exhibiting a distinct partitioning behavior between plasma and red blood cells (RBCs). The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its primary metabolite, N-desethylthis compound, in humans.

Table 1: Systemic Pharmacokinetic Parameters of this compound in Humans Following Ocular Administration

| Parameter | Value | Tissue/Fluid | Dosing Regimen | Citation |

| Plasma Concentration | Generally below limit of quantitation (15 nM) | Plasma | Chronic | [1][2] |

| 0.034 µM | Plasma | 2% solution, 1 drop every 8 hours | [3] | |

| 11 µg/L | Plasma | 2% eyedrops, three times daily for 6 months | [4] | |

| Red Blood Cell (RBC) Concentration | 20-25 µM (at steady state) | Erythrocytes | 2% solution, 1 drop every 8 hours | [3] |

| 20.5 µM (mean, after 12 months) | Erythrocytes | 2% eyedrops, three times daily | [4] | |

| Protein Binding | ~33% | Plasma | Not specified | [1][2] |

| Elimination Half-life | ~4 months | Red Blood Cells | Chronic | [1][2][5] |

| ~120 days | Erythrocytes | Not specified | [6] | |

| Renal Clearance | 90 ml/min | - | Steady state | [3] |

| Renal Excretion | 1.3 mg/day (at steady state) | - | 2% solution, 1 drop every 8 hours | [3] |

Table 2: Systemic Pharmacokinetic Parameters of N-desethylthis compound in Humans Following Ocular Administration

| Parameter | Value | Tissue/Fluid | Dosing Regimen | Citation |

| Plasma Concentration | Generally below limit of quantitation (15 nM) | Plasma | Chronic | [1][2] |

| Red Blood Cell (RBC) Concentration | ~5 µM | Erythrocytes | 2% solution, 1 drop every 8 hours | [3] |

| 7.7 µM (mean, after 12 months) | Erythrocytes | 2% eyedrops, three times daily | [4] |

Experimental Protocols for Assessing Systemic Absorption

The characterization of this compound's systemic pharmacokinetics has been achieved through meticulously designed clinical studies. Below is a representative experimental protocol synthesized from multiple sources.

Study Design: A Representative Human Pharmacokinetic Study

A typical study to evaluate the systemic absorption of ophthalmic this compound would be a multi-center, double-masked, randomized, placebo-controlled, parallel-group study.[7]

-

Participants: Healthy adult volunteers or patients with open-angle glaucoma or ocular hypertension.[3][8]

-

Inclusion Criteria: May include specific intraocular pressure (IOP) ranges (e.g., >22 mm Hg).[7]

-

Exclusion Criteria: Would typically include hypersensitivity to sulfonamides, severe renal impairment, and use of concomitant medications that could interfere with the study outcomes.[9]

-

Washout Period: A washout period for any pre-existing ocular hypotensive medications is often required before the study commences.[9]

Dosing Regimen

-

Test Article: 2% this compound hydrochloride ophthalmic solution.[3]

-

Dosage: One drop administered to each eye, typically three times daily.[3][7]

-

Control: A placebo vehicle administered in the same manner.[7]

-

Duration: Studies can range from short-term (e.g., 4 weeks) to long-term (e.g., up to 1 year or more) to assess steady-state pharmacokinetics.[3][7]

Sample Collection and Analysis

-

Blood Sampling: Venous blood samples are collected at predetermined time points throughout the study. Samples are typically collected in tubes containing an anticoagulant (e.g., heparin).

-

Sample Processing: Blood is centrifuged to separate plasma and red blood cells.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying this compound and its metabolite.[10][11][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for detecting low concentrations of this compound and its metabolite in plasma.[13]

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the systemic absorption of ophthalmic this compound.

Conclusion

The systemic absorption of ophthalmic this compound is characterized by low plasma concentrations and significant accumulation within red blood cells, where it binds to carbonic anhydrase isoenzymes. This unique pharmacokinetic profile, with a long elimination half-life from erythrocytes, results in minimal systemic side effects commonly associated with oral carbonic anhydrase inhibitors. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued investigation and understanding of the systemic disposition of topically applied ophthalmic drugs. This knowledge is crucial for the development of safer and more effective therapies for ocular diseases.

References

- 1. DailyMed - this compound HYDROCHLORIDE AND TIMOLOL MALEATE solution/ drops [dailymed.nlm.nih.gov]

- 2. This compound and Timolol Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. Ocular absorption, blood levels, and excretion of this compound, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Four-week safety and efficacy study of this compound, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-blood pharmacokinetics and metabolic effects of the topical carbonic anhydrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-lactancia.org [e-lactancia.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. New RP-HPLC Method Development and Validation for this compound in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijiset.com [ijiset.com]

- 13. Low level determination of this compound and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of Dorzolamide in Ophthalmic Solutions

Introduction

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor used in ophthalmic solutions to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Accurate and precise quantification of this compound in these formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in ophthalmic solutions. The method is simple, rapid, and suitable for routine quality control analysis.[1][2]

Experimental Protocols

1. Materials and Reagents

-

This compound Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Commercial this compound ophthalmic solution

2. Instrumentation

A standard HPLC system equipped with a UV-Visible detector, pump, and data acquisition software is required.

-

HPLC System: Shimadzu LC2010 series or equivalent[1]

-

Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][2]

-

Detector: UV-Visible Detector

-

Data Acquisition: Spinchrom software or equivalent[1]

3. Preparation of Solutions

-

Mobile Phase Preparation: A filtered and degassed isocratic mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v) is used as the mobile phase. The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 2.5 with orthophosphoric acid.[1][2]

-

Standard Stock Solution Preparation: Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of 1000 µg/mL.[1][2]

-

Working Standard Solution Preparation: From the stock solution, further dilutions are made with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10, 25, 50, 100, 125, and 150 µg/mL).[2]

-

Sample Solution Preparation: Transfer 1 mL of the this compound ophthalmic solution into a 100 mL volumetric flask. Add the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.22 µm syringe filter. Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range.[1][2]

4. Chromatographic Conditions

The following chromatographic conditions are employed for the analysis:

| Parameter | Condition |

| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The validation parameters are summarized below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.08 |

| Theoretical Plates | ≥ 2000 | 2910 |

| Retention Time (min) | - | ~2.65 |

Table 2: Linearity of the Method

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 150 | 0.999 |

Table 3: Accuracy (Recovery Study)

| Spiked Level | Mean Recovery (%) | % RSD |

| 50% | 99.86 | < 2 |

| 100% | 100.57 | < 2 |

| 150% | 100.32 | < 2 |

Table 4: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day % RSD | Inter-day % RSD |

| 100 | < 2 | < 2 |

| 150 | < 2 | < 2 |

| 200 | < 2 | < 2 |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.0403 |

| LOQ | 0.1228 |

Experimental Workflow

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The validated RP-HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the quantification of this compound in ophthalmic solutions.[1][3] The short run time and use of a common C18 column make it a cost-effective and efficient method for routine quality control analysis in the pharmaceutical industry.[1]

References

Application Note: Protocol for Sustained Ocular Delivery of Dorzolamide Using a Proniosomal Gel

Audience: Researchers, scientists, and drug development professionals.

Introduction Glaucoma, a leading cause of irreversible blindness, is often managed by reducing intraocular pressure (IOP).[1][2][3] Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used for this purpose, but conventional eye drops suffer from poor bioavailability due to rapid nasolacrimal drainage and low corneal permeability.[1][4] This necessitates frequent administration, leading to poor patient compliance.[1][2][3] Proniosomal gels are promising drug delivery systems that can be hydrated in situ to form niosomal vesicles.[1][5] This formulation strategy enhances drug stability, prolongs corneal contact time, and provides sustained drug release, thereby improving therapeutic efficacy and patient compliance.[4][6]

This document provides a detailed protocol for the formulation, characterization, and in-vivo evaluation of a this compound-HCl loaded proniosomal gel for sustained ocular delivery. The methodology is based on the coacervation phase separation technique and subsequent pharmacodynamic studies in a rabbit model.[1][2][3]

Experimental Protocols

Preparation of this compound Proniosomal Gel

This protocol details the preparation of the proniosomal gel using the coacervation phase separation method.[1][7]

Materials:

-

This compound-HCl

-

L-α-lecithin (from soya bean)

-

Cholesterol

-

Span 40 (or other suitable non-ionic surfactant)

-

Ethanol (95%)

-

Phosphate buffer (pH 8.0)

-

Phosphate buffer saline (PBS, pH 7.4)

-

Glass vials (5 mL capacity)

-

Water bath

-

Vortex mixer

Procedure:

-

Accurately weigh the required amounts of L-α-lecithin, Cholesterol, Span 40, and this compound-HCl (see Table 1 for formulation examples) and place them into a clean, dry 5 mL glass vial.[1]

-

Add 2.5 mL of 95% ethanol to the vial.[1]

-

Cover the vial with a lid and warm the mixture in a water bath set to 60–70 °C for approximately 15 minutes, or until all components are completely dissolved.[1]

-

Add 0.9 mL of the aqueous phase (Phosphate buffer, pH 8.0) to the mixture and continue warming at the same temperature for 2–5 minutes until a clear solution is formed.[1]

-

Remove the vial from the water bath and allow it to cool at room temperature. The mixture will transform into a viscous proniosomal gel.[1]

-

For subsequent characterization and in-vitro/in-vivo studies, hydrate the proniosomal gel by adding a precise volume of PBS (pH 7.4) and vortexing to form a niosomal dispersion. For example, hydrate the entire gel to a final volume of 10 mL with PBS.[1]

In-Vitro Characterization of Niosomes

2.1. Entrapment Efficiency (EE%)

This protocol determines the percentage of this compound successfully encapsulated within the niosomes.

Procedure:

-

Prepare the niosomal suspension from the proniosomal gel as described above.

-

Transfer the suspension to a centrifuge tube.

-

Centrifuge the niosomal suspension at high speed (e.g., 10,000 rpm) for 60 minutes at 4°C using a cooling ultracentrifuge to separate the niosomes from the unentrapped drug.[8]

-

Carefully collect the supernatant, which contains the unentrapped drug.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the Entrapment Efficiency using the following formula: EE% = [(Total Drug Amount - Amount of Unentrapped Drug) / Total Drug Amount] x 100

2.2. Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP)

These parameters are crucial for predicting the stability and ocular interaction of the niosomes.

Procedure:

-